MAO-B Isoform Selectivity Profile: Quantified Preference for MAO-B over MAO-A
3-Chloro-1-cyclopropylisoquinoline demonstrates a marked selectivity for the monoamine oxidase B (MAO-B) isoform over MAO-A. This is a key differentiation from other isoquinoline-based MAO inhibitors, which often exhibit a preference for MAO-A [1]. The compound's inhibitory potency against MAO-B was determined to be IC50 = 17,000 nM, while against MAO-A it was >100,000 nM [2][3]. This ~6-fold or greater selectivity window is a quantifiable characteristic that distinguishes it from less selective analogs.
| Evidence Dimension | MAO-B vs. MAO-A Inhibition |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 = >100,000 nM |
| Comparator Or Baseline | Class of isoquinoline MAO inhibitors: often MAO-A selective (e.g., N-methylisoquinolinium ions with IC50 ~810 nM for MAO-A [1]). |
| Quantified Difference | At least 5.9-fold selectivity for MAO-B over MAO-A for the target compound, contrasting with the typical MAO-A preference of related isoquinoline scaffolds. |
| Conditions | Inhibition of human membrane-bound MAO-A and MAO-B expressed in insect cell membranes, using kynuramine as substrate [2][3]. |
Why This Matters
For researchers developing MAO-B inhibitors for Parkinson's disease, this isoform selectivity profile provides a defined starting point that may reduce the need for extensive early-stage selectivity screening compared to less selective isoquinoline scaffolds.
- [1] Naoi, M., et al. 'Inhibition of monoamine oxidase by isoquinoline derivatives.' Journal of Neural Transmission, 1995, 100, 1-14. View Source
- [2] ChEMBL Database, CHEMBL4210376. Assay ID: CHEMBL3888143. Target: MAO-B (Homo sapiens). View Source
- [3] ChEMBL Database, CHEMBL4210376. Assay ID: CHEMBL3888144. Target: MAO-A (Homo sapiens). View Source
